molecular formula C30H50O2 B076105 Cycloart-23-ene-3beta,25-diol CAS No. 14599-48-5

Cycloart-23-ene-3beta,25-diol

Cat. No.: B076105
CAS No.: 14599-48-5
M. Wt: 442.7 g/mol
InChI Key: JSPGKOBNHWTKNT-CPGXJQKCSA-N
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Future Directions

The future directions of Cycloart-23-ene-3beta,25-diol research could involve further exploration of its promising analgesic and anti-inflammatory effects . It could be used as a template lead for designing anti-inflammatory compounds with good selectivity index, and potency for COX-2 .

Biochemical Analysis

Biochemical Properties

Cycloart-23-ene-3,25-diol has been shown to exhibit dose-dependent antioxidant activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to show inhibitory activity against COX-2 . The nature of these interactions is typically inhibitory, which can influence the biochemical reactions within the cell.

Cellular Effects

Cycloart-23-ene-3,25-diol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in diabetic rats , which can influence cellular metabolism and insulin secretion.

Molecular Mechanism

The molecular mechanism of action of Cycloart-23-ene-3,25-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-23-ene-3,25-diol have been observed to change over time . It has been reported that the antihyperglycaemic effect of this compound was sustained until 24 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Cycloart-23-ene-3,25-diol vary with different dosages . For instance, it has been reported that the administration of Cycloart-23-ene-3,25-diol (1 mg/kg) and sitagliptin (5 mg/kg) alone reduced plasma glucose level in streptozotocin–nicotiamide induced type 2 diabetes mellitus in Sprague Dawley rats after 8 week treatment period .

Preparation Methods

Cycloart-23-ene-3beta,25-diol can be obtained through two primary methods: natural product extraction and chemical synthesis .

    Natural Product Extraction: This method involves extracting the compound from plants such as Lippia mexicana and Euphorbia tirucalli. .

Chemical Reactions Analysis

Cycloart-23-ene-3beta,25-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cycloart-23-ene-3beta,25-diol is unique due to its specific structure and biological activities . Similar compounds include:

These compounds share some biological activities but differ in their specific effects and potency.

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGKOBNHWTKNT-CPGXJQKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-48-5
Record name 1-(5-Hydroxy-1,5-dimethyl-3-hexenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta(a)cyclopropa(e)phenanthren-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,25-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Cycloart-23-ene-3,25-diol's anticancer activity?

A1: While the exact mechanism is still under investigation, research indicates that Cycloart-23-ene-3,25-diol exhibits inhibitory activity against MRCKα and MRCKβ kinases. [, ] These kinases play a crucial role in cancer cell progression and metastasis by regulating the cytoskeleton, which influences tumor cell motility and invasion. [] Specifically, MRCKα indirectly contributes to tumor progression by activating kinases like LIMK 1, known to be overexpressed in prostate cancer and implicated in tumor cell invasion and migration. []

Q2: What is the source of Cycloart-23-ene-3,25-diol?

A2: Cycloart-23-ene-3,25-diol has been isolated from various plant sources, including Jamaican Ball Moss (Tillandsia recurvata), [, ] Ervatamia divaricata, [] Senecio madagascariensis, [] Euphorbia decipiens, [] Ficus sansibarica, [] and Ervatamia hainanensis. []

Q3: What is the potency of Cycloart-23-ene-3,25-diol against MRCKα kinase?

A3: Studies have shown that Cycloart-23-ene-3,25-diol inhibits MRCKα kinase with a Kd of 0.21 μM. [] This indicates a strong binding affinity between the compound and the kinase.

Q4: How does the structure of Cycloart-23-ene-3,25-diol compare to other cycloartanes with MRCK kinase inhibitory activity?

A4: Research suggests a structure-activity relationship within the cycloartane family regarding their MRCK kinase inhibitory activity. [] Comparing Cycloart-23-ene-3,25-diol with other cycloartanes, such as Cycloartane-3,24,25-triol, Cycloart-25-ene-3,24-diol, and 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid, reveals that subtle differences in the presence and position of hydroxyl and ketone groups can influence their potency against MRCKα and MRCKβ kinases. []

Q5: Have there been any studies on the in vivo efficacy of Cycloart-23-ene-3,25-diol?

A5: While in vitro studies have shown promising results, further research is needed to determine the in vivo efficacy and safety profile of Cycloart-23-ene-3,25-diol. [, ] This includes exploring its pharmacokinetics, pharmacodynamics, and potential toxicity in animal models.

Q6: Are there any known analytical methods for characterizing and quantifying Cycloart-23-ene-3,25-diol?

A6: Researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Cycloart-23-ene-3,25-diol. [, , , , , ] These methods provide detailed structural information and can quantify the compound in various matrices.

Q7: What is the significance of the structural revision of Cycloart-23-ene-3,25-diol?

A7: The initial structural assignment of naturally occurring Cycloart-23-ene-3,25-diol was revised from the Z-isomer to the E-isomer through synthetic studies. [] This revision, achieved by synthesizing both isomers and comparing their properties with the natural product, is crucial for accurate identification and understanding of its biological activity. []

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